Antimalarial agent 27

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Antimalarial agent 27 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a new generation of antimalarial drugs aimed at overcoming resistance to existing treatments. It targets the erythrocytic stage of the parasite’s life cycle, which is responsible for the symptomatic phase of malaria.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 27 involves multiple steps, starting with the preparation of a quinoline derivative. The key steps include:

Formation of the quinoline core: This is typically achieved through a Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Functionalization of the quinoline ring: Various substituents are introduced to the quinoline core through reactions such as Friedländer synthesis, Vilsmeier-Haack formylation, and nucleophilic substitution.

Final assembly: The functionalized quinoline is then coupled with other molecular fragments through reactions like amide bond formation or Suzuki coupling.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include:

Optimization of reaction conditions: Ensuring high yield and purity while minimizing by-products.

Use of continuous flow reactors: To enhance reaction efficiency and safety.

Purification processes: Employing techniques like crystallization, distillation, and chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Antimalarial agent 27 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogenated derivatives can undergo nucleophilic substitution to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various functionalized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimalarial agent 27 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of quinoline derivatives.

Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.

Medicine: Explored as a potential treatment for malaria, especially in regions with high resistance to existing drugs.

Industry: Utilized in the development of new antimalarial formulations and combination therapies.

Wirkmechanismus

Antimalarial agent 27 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the generation of reactive oxygen species, causing oxidative damage to the parasite’s cellular components and ultimately leading to its death.

Molecular Targets and Pathways:

Heme: The primary target, where the compound binds and inhibits detoxification.

Reactive oxygen species: Generated as a result of heme accumulation, causing oxidative stress.

Parasite enzymes: Potential secondary targets that may be affected by the oxidative damage.

Vergleich Mit ähnlichen Verbindungen

- Chloroquine

- Mefloquine

- Artemisinin

- Quinine

- Primaquine

Antimalarial agent 27 represents a promising advancement in the fight against malaria, offering potential benefits over existing treatments, especially in regions with high drug resistance.

Eigenschaften

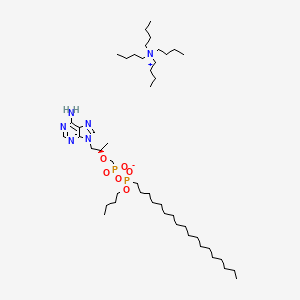

Molekularformel |

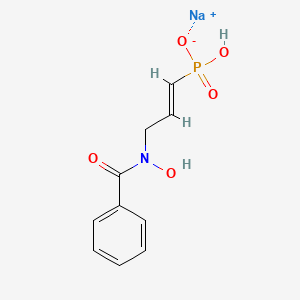

C10H11NNaO5P |

|---|---|

Molekulargewicht |

279.16 g/mol |

IUPAC-Name |

sodium;[(E)-3-[benzoyl(hydroxy)amino]prop-1-enyl]-hydroxyphosphinate |

InChI |

InChI=1S/C10H12NO5P.Na/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16;/h1-6,8,13H,7H2,(H2,14,15,16);/q;+1/p-1/b8-4+; |

InChI-Schlüssel |

XCFZGZUBWRIPMK-ZFXMFRGYSA-M |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)N(C/C=C/P(=O)(O)[O-])O.[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)[O-])O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

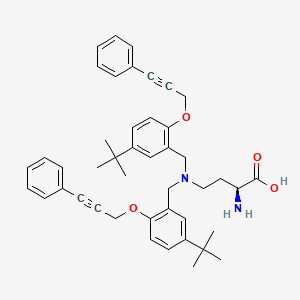

![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)

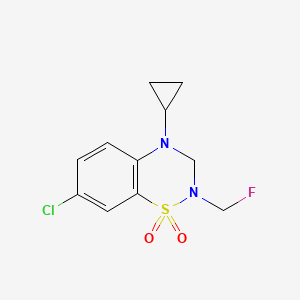

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)

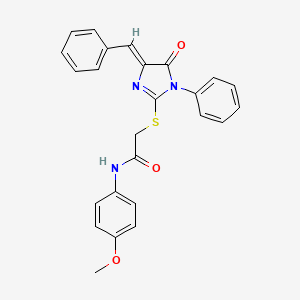

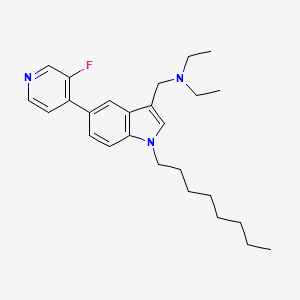

![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

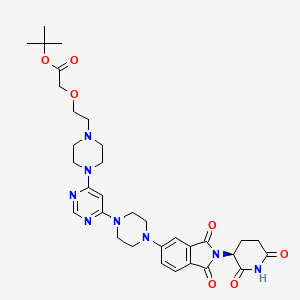

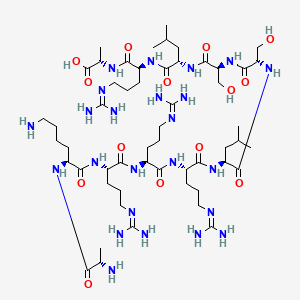

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)